3-(Piperidin-4-yl)benzenesulfonamide hydrochloride
Description
3-(Piperidin-4-yl)benzenesulfonamide hydrochloride is a sulfonamide derivative featuring a piperidine ring attached to the benzene ring at the 3-position. The compound is characterized by its sulfonamide (-SO₂NH₂) group, a piperidin-4-yl moiety, and a hydrochloride counterion.
Properties
IUPAC Name |
3-piperidin-4-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c12-16(14,15)11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2,(H2,12,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQURKPDLYRRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the reaction of piperidine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity through the use of advanced reaction monitoring and control systems. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzenesulfonamide derivatives .
Scientific Research Applications
3-(Piperidin-4-yl)benzenesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonamide group can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
4-(Piperidin-4-yl)benzenesulfonamide Hydrochloride
- Structure : Piperidine attached at the 4-position of the benzene ring.
- Molecular Formula : C₁₁H₁₆ClN₂O₂S (identical to the 3-isomer) .
- Key Differences :
2-(Piperidin-4-yl)benzenesulfonamide Hydrochloride
- Limited synthesis data, but analogous compounds (e.g., 2-sulfamoylaminophenyl derivatives) show lower thermal stability (melting points ~132–150°C) compared to 3- and 4-isomers .
Substituent Variations on the Benzene Ring
Halogen-Substituted Derivatives
Nitro-Substituted Derivatives
Heterocycle-Modified Analogs
Piperazine-Based Derivatives
- Example: N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (Compound 6d) . Molecular Weight: 594.13 g/mol. Activity: Piperazine-containing analogs often exhibit enhanced binding to GPCRs (e.g., α2A/5-HT7 receptors) due to increased conformational flexibility .
Diazepane-Based Derivatives
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
3-(Piperidin-4-yl)benzenesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a benzenesulfonamide moiety, which is crucial for its biological activity. The sulfonamide group is known to mimic natural substrates, allowing it to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit enzyme activity by mimicking natural substrates. This property is particularly valuable in biochemical research where enzyme inhibition is often a therapeutic target.
- Receptor Interaction : The compound may also interact with specific receptors, influencing various signaling pathways within cells.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies indicate that the compound has potential as an antimicrobial agent, inhibiting the growth of various pathogens.
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases .
- Antiviral Potential : Preliminary findings suggest that it may interact with proteins involved in viral replication, indicating potential antiviral applications.
Data Table: Biological Activity Summary
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces inflammatory response | |
| Antiviral | Interacts with viral replication proteins |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Anti-inflammatory Research : In vivo studies demonstrated that the compound could significantly reduce paw edema in animal models, indicating strong anti-inflammatory properties. The mechanism was linked to the inhibition of pro-inflammatory cytokines .
- Antiviral Investigations : Research into the interactions between the compound and viral proteins revealed promising results, particularly in inhibiting replication processes essential for viral proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
